3,4,5-Trifluoro-2-hydroxybenzoic acid
Overview
Description
3,4,5-Trifluoro-2-hydroxybenzoic acid is a polyfluorinated benzoic acid building block . It is a white to light yellow crystal powder and may be used to synthesize methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate .
Synthesis Analysis
The synthesis of 3,4,5-Trifluoro-2-hydroxybenzoic acid involves a three-step reaction using 间氨基苯甲酸 as the raw material . Another synthesis method involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis with a 70% overall yield .Molecular Structure Analysis
The molecular formula of 3,4,5-Trifluoro-2-hydroxybenzoic acid is C7H3F3O3 . The InChI code is 1S/C7H3F3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13) .Chemical Reactions Analysis
3,4,5-Trifluoro-2-hydroxybenzoic acid assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle . It may be used to synthesize methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate .Physical And Chemical Properties Analysis
3,4,5-Trifluoro-2-hydroxybenzoic acid is a white to light yellow crystal powder . It has a melting point of 143-147 °C . It is soluble in methanol .Scientific Research Applications
Biological and Medical Applications
Gallic acid, a closely related compound to 3,4,5-Trifluoro-2-hydroxybenzoic acid, finds extensive usage in biological and medical fields. Its applications are diverse, ranging from pharmaceutical industries to material science. The increasing focus on gallic acid by researchers indicates its significance in these domains (Zhong Chong-mao, 2010).
Chemical Structure and Reactivity Studies
Studies on hydroxybenzoic acids, including 3,4,5-trihydroxybenzoic acid, have been conducted using the B3LYP/6-31++G(d) method. These studies are crucial for understanding the structural behavior and reactivity of these acids, especially their interactions with radicals like .OH and O2-radicals. Such research helps in the deeper comprehension of the chemical nature and potential applications of these compounds (M. Nsangou et al., 2008).
Synthesis in Pharmaceutical Industry
The synthesis of related compounds such as 2,4,5-trifluorobenzoic acid, which is valuable in the pharmaceutical industry, is of significant interest. Innovative methods like continuous microflow processes have been developed for the synthesis of such compounds, highlighting the importance of 3,4,5-Trifluoro-2-hydroxybenzoic acid in pharmaceutical applications (Q. Deng et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4,5-trifluoro-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULDSJUFYGMOJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluoro-2-hydroxybenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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